4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, often using 2-chlorobenzyl chloride as the reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(2-fluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
- 4-tert-butyl-N-[(2-bromophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
- 4-tert-butyl-N-[(2-methylphenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Uniqueness
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorophenyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)11-9-19-15(21)13(11)14(20)18-8-10-6-4-5-7-12(10)17/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPSWDTJHEMNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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